molecular formula C16H20N2O3 B3871687 (NZ)-N-[2,6-bis(furan-2-yl)-3-propylpiperidin-4-ylidene]hydroxylamine

(NZ)-N-[2,6-bis(furan-2-yl)-3-propylpiperidin-4-ylidene]hydroxylamine

Cat. No.: B3871687
M. Wt: 288.34 g/mol
InChI Key: JMOPJIQNJJMZHQ-PDGQHHTCSA-N
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Description

(NZ)-N-[2,6-bis(furan-2-yl)-3-propylpiperidin-4-ylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes furan rings and a piperidine moiety

Properties

IUPAC Name

(NZ)-N-[2,6-bis(furan-2-yl)-3-propylpiperidin-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-5-11-12(18-19)10-13(14-6-3-8-20-14)17-16(11)15-7-4-9-21-15/h3-4,6-9,11,13,16-17,19H,2,5,10H2,1H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOPJIQNJJMZHQ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(NC(CC1=NO)C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC\1C(NC(C/C1=N/O)C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[2,6-bis(furan-2-yl)-3-propylpiperidin-4-ylidene]hydroxylamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, the introduction of furan rings, and the final formation of the hydroxylamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[2,6-bis(furan-2-yl)-3-propylpiperidin-4-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-diones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to achieve the desired products with high selectivity.

Major Products

Major products formed from these reactions include various substituted furans, amines, and hydroxylamine derivatives, which can be further utilized in different applications.

Scientific Research Applications

(NZ)-N-[2,6-bis(furan-2-yl)-3-propylpiperidin-4-ylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (NZ)-N-[2,6-bis(furan-2-yl)-3-propylpiperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The furan rings and piperidine moiety play crucial roles in binding to the targets and exerting the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NZ)-N-[2,6-bis(furan-2-yl)-3-propylpiperidin-4-ylidene]hydroxylamine stands out due to its unique combination of furan rings and piperidine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(NZ)-N-[2,6-bis(furan-2-yl)-3-propylpiperidin-4-ylidene]hydroxylamine
Reactant of Route 2
Reactant of Route 2
(NZ)-N-[2,6-bis(furan-2-yl)-3-propylpiperidin-4-ylidene]hydroxylamine

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